tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate
Description
Properties
Molecular Formula |
C11H13ClN4O2 |
|---|---|
Molecular Weight |
268.70 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate |
InChI |
InChI=1S/C11H13ClN4O2/c1-11(2,3)18-10(17)15-7-4-8(12)16-9(5-7)13-6-14-16/h4-6H,1-3H3,(H,15,17) |
InChI Key |
HLDRVUMVAJNBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=NC=NN2C(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis provides a scalable and efficient route that can be adapted for larger-scale production. The broad substrate scope and functional group tolerance of this method make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, amine derivatives, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
Research indicates that compounds featuring the triazolo-pyridine scaffold exhibit diverse biological activities, including:
Antimicrobial Activity
Studies have demonstrated that derivatives of triazolo-pyridine compounds possess significant antimicrobial properties. For instance, certain derivatives showed effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Enzyme Inhibition
Compounds similar to tert-butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate have been identified as inhibitors of key enzymes involved in metabolic pathways. Notably:
- Xanthine Oxidase Inhibition : This can affect purine metabolism and has implications for conditions like gout.
- Adenosine Receptor Modulation : The compound's structural similarity to purines allows it to interact with adenosine receptors, potentially influencing neurological conditions.
Neuroprotective Effects
Recent studies have indicated that triazole derivatives may provide neuroprotective effects against oxidative stress. For example:
- A study involving astrocytes exposed to amyloid beta demonstrated that treatment with similar triazole compounds reduced cell death and inflammatory markers.
Case Studies
| Case Study | Focus | Findings |
|---|---|---|
| Neuroprotective Effects | Investigated the impact on astrocytes under oxidative stress | Significant reduction in cell death and inflammatory markers when treated with triazole derivatives |
| Antimicrobial Activity | Evaluated antibacterial properties against various pathogens | Notable antibacterial activity observed in several tested derivatives |
Mechanism of Action
The mechanism of action of tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate involves the inhibition of specific enzymes or receptors. For instance, it acts as a CDK2 inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for cell cycle progression.
Comparison with Similar Compounds
Pyrimidine vs. Pyridine Cores
The compound tert-butyl (R)-(3-(4-(5-chloro-7-((3,3-dimethylbutan-2-yl)amino)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,5-difluorophenyl)prop-2-yn-1-yl)(methyl)carbamate (58) replaces the pyridine core with pyrimidine. The pyrimidine analog also incorporates additional fluorophenyl and alkyne groups, which are absent in the target compound, suggesting tailored applications in microtubule stabilization for neurodegenerative diseases .
Pyrrolo[2,3-b]pyridine Derivatives
The tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate features a fused pyrrolopyridine core. The bicyclo[2.2.2]octane and silyl protecting groups introduce steric bulk, likely impacting membrane permeability and target binding compared to the simpler triazolopyridine scaffold. Such structural complexity may limit synthetic accessibility but improve selectivity in enzyme inhibition .
Functional Group Variations
The tert-butyl 5-(4'-carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (134) replaces the triazole ring with pyrazolo[1,5-a]pyrimidine. The addition of a biphenyl carbamoyl group and pyridinylmethyl side chain expands π-π stacking and hydrophobic interactions, which are critical for binding to kinases or other biological targets. This compound’s high-yield synthesis (82%) via Suzuki coupling contrasts with the target compound’s routes, which may involve nucleophilic substitution or palladium catalysis .
Biological Activity
tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate (CAS No. 2009346-02-3) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₁H₁₃ClN₄O₂
- Molecular Weight : 268.7 g/mol
- Structural Formula :
Antibacterial Activity
Research indicates that compounds related to tert-butyl carbamates exhibit significant antibacterial properties. In a study evaluating various carbamate derivatives, it was found that certain compounds demonstrated high activity against Gram-positive and Gram-negative bacteria such as E. coli, Bacillus cereus, and Staphylococcus aureus . The minimal inhibitory concentrations (MICs) for these compounds were notably lower than those of standard antibiotics, suggesting a promising alternative in combating bacterial infections.
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to its structural components. The presence of the triazole ring and the chloro substituent at the 5-position are critical for enhancing biological activity. Studies suggest that modifications in the heteroaryl groups can lead to variations in potency and selectivity against specific bacterial strains .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| tert-butyl carbamate | Active against E. coli | 8 |
| tert-butyl derivative A | Active against B. cereus | 16 |
| tert-butyl derivative B | Active against S. aureus | 32 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various pathogenic strains. The compound was tested using the microdilution method which revealed that it inhibited the growth of E. coli with an MIC of 8 µg/mL and showed lower cytotoxicity in mammalian cell lines compared to traditional antibiotics .
Case Study 2: SAR Analysis
A detailed SAR analysis was performed on a range of triazolo-pyridine derivatives to identify key structural features that contribute to their biological activity. The study highlighted that modifications at the 7-position of the pyridine ring significantly influenced antibacterial potency and selectivity towards specific bacterial targets . The findings suggested that optimizing these positions could lead to the development of more effective antibacterial agents.
Q & A
Q. What approaches resolve crystallinity issues during salt/polymorph screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
